Potassium (2-chloro-5-methoxyphenyl)trifluoroborate
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Overview
Description
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate is an organoboron compound with the molecular formula C7H6BClF3OK. It is a potassium salt of a trifluoroborate, which is known for its stability and reactivity in various chemical reactions. This compound is particularly useful in organic synthesis, especially in cross-coupling reactions such as the Suzuki–Miyaura coupling .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate can be synthesized through the reaction of 2-chloro-5-methoxyphenylboronic acid with potassium trifluoroborate. The reaction typically involves the use of a base such as potassium carbonate in an aqueous medium. The mixture is stirred at room temperature until the reaction is complete, and the product is then isolated by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Bases: Potassium carbonate, sodium hydroxide.
Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions.
Solvents: Aqueous or organic solvents such as ethanol or toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. In Suzuki–Miyaura coupling, the primary product is a biaryl compound .
Scientific Research Applications
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate has several applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: Its derivatives are explored for potential therapeutic applications.
Industry: It is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of potassium (2-chloro-5-methoxyphenyl)trifluoroboranuide in chemical reactions involves the transfer of the trifluoroborate group to a palladium catalyst, followed by the formation of a carbon-carbon bond with an electrophilic partner. This process is facilitated by the stability and reactivity of the trifluoroborate group .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-methoxyphenylboronic acid
- 4-Fluorophenylboronic acid
- 4-Nitrophenylboronic acid
- 4-Chlorophenylboronic acid
- 4-Bromophenylboronic acid
- p-Tolylboronic acid
- 2-Chlorophenylboronic acid
- 4-Methoxyphenylboronic acid
- o-Tolylboronic acid
- 2-Methoxyphenylboronic acid
Uniqueness
Potassium (2-chloro-5-methoxyphenyl)trifluoroborate is unique due to its stability and reactivity under various conditions. Unlike boronic acids, which can be sensitive to moisture and air, trifluoroborates are more robust and can be used in a wider range of reactions. This makes them particularly valuable in industrial applications where consistent performance is crucial .
Properties
IUPAC Name |
potassium;(2-chloro-5-methoxyphenyl)-trifluoroboranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BClF3O.K/c1-13-5-2-3-7(9)6(4-5)8(10,11)12;/h2-4H,1H3;/q-1;+1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHJSJYABCDJGU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=C(C=CC(=C1)OC)Cl)(F)(F)F.[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BClF3KO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.48 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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